2-Cyclopropyl-5-phenylmorpholine

Description

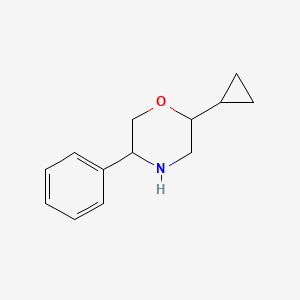

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-cyclopropyl-5-phenylmorpholine |

InChI |

InChI=1S/C13H17NO/c1-2-4-10(5-3-1)12-9-15-13(8-14-12)11-6-7-11/h1-5,11-14H,6-9H2 |

InChI Key |

JDQUEKNXQJSOFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CNC(CO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopropyl 5 Phenylmorpholine

Historical and Contemporary Approaches to Substituted Morpholine (B109124) Synthesis Relevant to the Compound

The synthesis of the morpholine ring system has evolved significantly over the years. Historically, many protocols for producing substituted morpholines, particularly those with substitution at the 2- and 5-positions, often resulted in diastereomeric mixtures, which required challenging purification steps. nih.gov These classical methods frequently involved the condensation of β-amino alcohols with agents like chloroacetyl chloride or related derivatives containing a leaving group alpha to a carbonyl. chemrxiv.org

Contemporary synthetic chemistry has introduced far more sophisticated and controlled methodologies. Modern approaches often rely on metal-catalyzed reactions to achieve high levels of selectivity and efficiency. A key strategy is the palladium-catalyzed hydroamination of aminoalkenes, which can produce 2,5-disubstituted and 2,3,5-trisubstituted morpholines as single diastereomers in excellent yields. nih.govgoogle.com This transformation is a pivotal step in stereoselective routes starting from carbamate-protected aziridines. nih.gov

Other modern techniques include:

Iron-Catalyzed Cyclization: Iron(III) catalysts can mediate the diastereoselective synthesis of disubstituted morpholines from precursors like 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool, enabling the diastereoselective annulation of readily available starting materials to form complex morpholine scaffolds. wikipedia.org This method can proceed via C-H functionalization, offering a modular and versatile route to functionalized, unprotected morpholines. wikipedia.org

Annulation with Vinyl Sulfonium Salts: The reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts provides a concise pathway to stereodefined C-substituted morpholines. organic-chemistry.org

These contemporary methods represent a significant advancement, providing access to complex morpholines with defined stereochemistry, which is crucial for the synthesis of specific isomers of 2-Cyclopropyl-5-phenylmorpholine.

Stereoselective Synthetic Pathways for this compound

Achieving the desired three-dimensional arrangement of the cyclopropyl (B3062369) and phenyl groups in this compound requires highly controlled stereoselective synthetic pathways.

The development of stereoselective methods is paramount for accessing specific isomers of 2,5-disubstituted morpholines. A highly effective and diastereoselective approach begins with enantiomerically pure starting materials. nih.govresearchgate.net One such strategy involves the reaction of an enantiopure epoxide with an enantiopure amino alcohol. researchgate.netresearchgate.net This sequence typically involves:

Nucleophilic opening of the epoxide ring by the amino group of the amino alcohol.

Protection of the resulting secondary amine.

Selective activation of one hydroxyl group followed by ring closure to form the morpholine ring. nih.gov

Final deprotection.

This general sequence has been successfully used to prepare gram quantities of trans-2,5-disubstituted morpholine derivatives as single diastereomers. nih.govresearchgate.net

Palladium and iron catalysis are also central to modern diastereoselective strategies.

Palladium-Catalyzed Hydroamination: This intramolecular cyclization of carbamate-protected aminoalkenes can yield 2,5-disubstituted morpholines as a single diastereomer. nih.govgoogle.com The starting aminoalkenes are formed by the Lewis acid-catalyzed opening of aziridines with unsaturated alcohols. google.com

Iron-Catalyzed Heterocyclization: Using an iron(III) catalyst, 1,2-amino ethers or 1,2-hydroxy amines bearing an allylic alcohol can undergo cyclization to form cis-disubstituted morpholines with high diastereoselectivity. nih.gov

Photocatalytic Annulation: A recently developed method uses a combination of a photocatalyst, a Lewis acid, and a Brønsted acid to achieve a highly diastereoselective C-H functionalization and annulation, yielding trans-disubstituted morpholines. wikipedia.org

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. chemicalbook.comakjournals.com After establishing the desired stereocenter, the auxiliary is removed and can often be recycled. chemicalbook.comresearchgate.net In morpholine synthesis, this principle is often applied by using enantiomerically pure starting materials from the "chiral pool," such as amino alcohols or epoxides, which effectively act as chiral precursors rather than temporarily attached auxiliaries. nih.govresearchgate.net For instance, pseudoephedrine is a well-known chiral auxiliary used to direct asymmetric alkylation reactions to produce enantiomerically enriched products, showcasing the power of this approach in asymmetric synthesis. chemicalbook.comresearchgate.net

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to creating chiral molecules. acs.org Several catalytic systems have been developed for the enantioselective synthesis of substituted morpholines, which could be adapted for this compound.

Asymmetric Hydrogenation: The asymmetric hydrogenation of dehydromorpholine precursors is a powerful strategy. Using a bisphosphine-rhodium catalyst with a large bite angle, various 2-substituted chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee). organic-chemistry.orgacs.org This method forms the stereocenter after the initial construction of the unsaturated heterocyclic ring. acs.org

Tandem Hydroamination/Asymmetric Transfer Hydrogenation: For 3-substituted morpholines, an efficient one-pot tandem reaction has been developed. chemrxiv.org This process involves a titanium-catalyzed hydroamination of an aminoalkyne to form a cyclic imine, which is then reduced in situ by a ruthenium catalyst, such as the Noyori-Ikariya catalyst, to afford the chiral morpholine with high enantiomeric excess (>95% ee).

Organocatalytic Halocyclization: Chiral morpholines with a quaternary stereocenter at the 2-position have been synthesized via an organocatalytic asymmetric halocyclization. This method uses a cinchona alkaloid-derived catalyst to produce chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities.

These catalytic methods provide versatile and efficient routes to chiral morpholine cores, representing key potential strategies for the enantioselective synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yields and Purity of this compound

Maximizing the yield and purity of the target compound requires careful optimization of reaction conditions. Key parameters that are typically adjusted include the choice of catalyst, solvent, base, reaction temperature, and reaction time.

Studies on the synthesis of related heterocyclic structures provide insight into effective optimization strategies. For example, in the synthesis of morpholine-2,5-diones, reaction conditions were systematically varied to maximize yield. The choice of base and temperature for the initial N-acylation step, as well as the conditions for the subsequent cyclization, were found to be critical. nih.gov Similarly, the optimization of a three-component coupling reaction involving morpholine demonstrated the significant impact of solvent, temperature, and catalyst loading on product yield.

The table below summarizes findings from optimization studies on morpholine-related syntheses, illustrating the effect of varying reaction parameters. These examples serve as a guide for developing an optimized protocol for this compound.

| Reaction Type | Parameter Optimized | Conditions Tested | Optimal Condition & Outcome | Source |

|---|---|---|---|---|

| Synthesis of LeuCl (MD precursor) | Base and Temperature | NaOH at 0°C; Na₂CO₃ at RT | Using Na₂CO₃ in THF at room temperature gave a higher yield (92%) and simplified the workup. | |

| MD(Leu) Cyclization | Base and Solvent | Et₃N in THF; K₂CO₃ in Acetone; NaHCO₃ in DMF | NaHCO₃ in DMF at 60°C, followed by a simplified workup, provided a good yield (52%) with reduced side reactions. | nih.gov |

| A³ Coupling (Morpholine, Aldehyde, Alkyne) | Catalyst and Solvent | Various Cu catalysts and solvents (Toluene, CH₃CN, H₂O, etc.) | Fe₃O₄–NH₂‐Cu catalyst in acetonitrile (B52724) at 80°C resulted in the highest yield (95%). | |

| Bis(pyrazol-5-ol) Synthesis | Catalyst Loading and Temperature | 5-20 mol% catalyst; RT to 100°C | 15 mol% morpholinium glycolate (B3277807) catalyst at 80°C under solvent-free conditions gave the best yield (90%). |

Chemical Transformations for Diversification of this compound: Derivatization Strategies

Once the this compound core has been synthesized, further chemical transformations can be employed to create a library of related analogues for structure-activity relationship (SAR) studies. The secondary amine of the morpholine ring is the most common site for derivatization.

N-Alkylation: The nitrogen atom can be readily alkylated to introduce a variety of substituents. A common method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent in the presence of a metal catalyst. This green chemistry approach generates water as the only byproduct. Various catalytic systems have been shown to be effective for the N-alkylation of morpholine and other amines with alcohols:

Copper-Nickel Oxide (CuO-NiO/γ-Al₂O₃): Effective for the gas-phase alkylation of morpholine with low-carbon primary alcohols like methanol. researchgate.net

Ruthenium and Iridium-NHC Complexes: N-heterocyclic carbene (NHC) complexes of ruthenium and iridium can catalyze the N-alkylation of amines with primary alcohols under relatively mild conditions. nih.gov

Iron Oxides: Inexpensive and environmentally benign iron-based catalysts can also facilitate the N-alkylation of morpholine with benzyl (B1604629) alcohols.

N-Acylation: The morpholine nitrogen can also be acylated to form amides. This can be achieved using various acylating agents, such as acyl chlorides or esters, in the presence of a base. For instance, the kinetics of morpholine acylation with substituted phenyl benzoates have been studied in various solvent systems. Another approach involves reacting a chloroacetamide with the morpholine nitrogen to generate morpholine-acetamide derivatives, which can then be further functionalized. nih.gov The synthesis of morpholine-2,5-diones from amino acids often involves an initial N-acylation step with a chloroacetyl chloride.

These derivatization strategies allow for the systematic modification of the this compound scaffold, primarily at the nitrogen atom, enabling the exploration of its chemical and biological properties. google.com

Mechanistic Investigations of Synthetic Transformations Leading to 2 Cyclopropyl 5 Phenylmorpholine

Elucidation of Proposed Reaction Mechanisms for Key Bond-Forming Steps

The formation of the morpholine (B109124) ring in 2-cyclopropyl-5-phenylmorpholine necessitates the strategic construction of key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. While specific, detailed mechanistic studies for this exact molecule are not extensively reported in publicly available literature, we can infer the likely pathways based on well-established reactions used for the synthesis of analogous substituted morpholines.

A common and plausible synthetic strategy involves the reaction of a suitably substituted epoxide with an amino alcohol. In the context of this compound, a likely precursor would be a cyclopropyl-substituted epoxide reacting with a phenyl-substituted amino alcohol, or vice versa.

A probable key bond-forming step would be the nucleophilic ring-opening of an epoxide . For instance, the reaction could proceed via the attack of the nitrogen atom of an amino alcohol like 2-amino-1-phenylethanol (B123470) on a cyclopropyl-substituted epoxide such as cyclopropyloxirane. This reaction is typically catalyzed by an acid or a base.

Acid-Catalyzed Mechanism: The acid protonates the oxygen atom of the epoxide, making the electrophilic carbon atoms more susceptible to nucleophilic attack. The nitrogen of the amino alcohol then attacks one of the epoxide carbons. The regioselectivity of this attack (i.e., which carbon is attacked) is influenced by both steric and electronic factors.

Base-Catalyzed Mechanism: A strong base can deprotonate the amino group, increasing its nucleophilicity. The resulting amide anion then attacks the epoxide ring.

Following the initial C-N bond formation, an intramolecular cyclization via an SN2 reaction would form the crucial C-O bond, completing the morpholine ring. This step typically involves the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace a leaving group on the adjacent carbon, or the protonated amine acts as a leaving group.

Another potential key transformation is reductive amination . This would involve the reaction of a dicarbonyl compound or a keto-aldehyde with an amine. For the synthesis of this compound, this could involve the reaction of a cyclopropyl-substituted keto-aldehyde with a phenyl-substituted amine, followed by reduction of the intermediate imine or enamine to form the morpholine ring.

Identification and Spectroscopic Characterization of Reaction Intermediates (e.g., via in situ NMR, mass spectrometry)

The direct observation and characterization of transient intermediates are crucial for validating proposed reaction mechanisms. Techniques like in situ Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for this purpose.

While specific in situ NMR or mass spectrometry data for the synthesis of this compound is not readily found in the public domain, we can hypothesize the types of intermediates that would be targeted for identification.

In the epoxide ring-opening pathway, in situ NMR could potentially be used to monitor the disappearance of the epoxide protons and the appearance of new signals corresponding to the ring-opened intermediate. The chemical shifts of the protons adjacent to the newly formed C-N bond and the hydroxyl group would be characteristic.

Mass spectrometry, particularly Electrospray Ionization (ESI-MS), would be a powerful tool to detect the protonated molecular ions of the starting materials, the ring-opened intermediate, and the final product. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, allowing for the determination of the elemental composition of these species and confirming their identities.

For a reductive amination pathway, in situ NMR could be employed to observe the formation of the iminium ion intermediate. The characteristic chemical shift of the iminium proton would be a key indicator. ESI-MS would also be instrumental in detecting this charged intermediate.

Kinetic Studies and Reaction Pathway Profiling

Kinetic studies provide quantitative insights into the rates of reaction and the factors that influence them, further elucidating the reaction mechanism. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, one can determine the reaction order with respect to each component.

For the synthesis of this compound via the epoxide ring-opening pathway, kinetic studies could involve:

Monitoring the rate of disappearance of the epoxide or amino alcohol: This can be achieved using techniques like HPLC or GC.

Determining the effect of catalyst concentration: By varying the amount of acid or base catalyst, one can determine if the reaction is first or second order with respect to the catalyst.

Investigating the temperature dependence: The activation energy for the reaction can be determined by conducting the reaction at different temperatures and applying the Arrhenius equation.

Reaction pathway profiling, often performed using chromatographic methods coupled with mass spectrometry (e.g., LC-MS), allows for the tracking of the concentrations of starting materials, intermediates, and products throughout the course of the reaction. This provides a comprehensive picture of the reaction network and can help to identify any side reactions or bottlenecks.

While specific kinetic data for the synthesis of this compound is not available in the reviewed literature, the principles described above would be directly applicable to its study. Such investigations would be essential for optimizing the synthesis for large-scale production, maximizing the yield, and controlling the stereochemical outcome.

Conformational Analysis and Stereochemical Elucidation of 2 Cyclopropyl 5 Phenylmorpholine

Preferred Conformations of the Morpholine (B109124) Ring and its Cyclopropyl (B3062369) and Phenyl Substituents

The conformational landscape of 2-cyclopropyl-5-phenylmorpholine is primarily dictated by the inherent flexibility of the six-membered morpholine ring and the steric and electronic influences of its substituents. The morpholine ring, akin to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. nih.govnih.gov In this chair form, substituents can occupy either axial or equatorial positions.

Recent studies combining advanced mass spectrometric techniques and theoretical calculations have provided precise insights into the conformational properties of morpholine itself. These investigations have successfully identified and characterized the distinct vibrational spectra of the chair-equatorial (Chair-Eq) and chair-axial (Chair-Ax) conformers. acs.org

For substituted morpholines, the substituents' size and electronic nature determine their preferred orientation. Generally, bulky substituents favor the more sterically spacious equatorial position to avoid 1,3-diaxial interactions. However, the presence of a cyclopropyl group can introduce unique conformational effects. Research on cyclopropyl-substituted cyclohexanes has revealed the "cyclopropyl effect," where a spiro-fused cyclopropane (B1198618) ring can surprisingly lead to a preference for an axial conformation of an adjacent bulky substituent. rsc.orgchemistryworld.com While the cyclopropyl group in this compound is not spiro-fused, its electronic properties and steric profile can still influence the conformational equilibrium in a non-trivial manner.

The phenyl substituent at the C5 position will also adopt a conformation that minimizes steric hindrance with the morpholine ring and the adjacent cyclopropyl group. The rotational orientation of the phenyl ring is a key factor, and it is expected to be positioned to avoid clashes with the axial and equatorial protons of the morpholine ring. nih.gov

Given these considerations, the conformational equilibrium of this compound will be a delicate balance between the tendency of the bulky phenyl and cyclopropyl groups to occupy equatorial positions and any potential stabilizing or destabilizing interactions arising from their specific stereochemical relationship (cis or trans).

Table 1: Predicted Conformational Preferences in this compound

| Substituent | Predicted Preferred Position | Rationale |

| Phenyl | Equatorial | Minimizes steric hindrance with the morpholine ring. |

| Cyclopropyl | Equatorial | Generally preferred for alkyl groups to reduce steric strain. |

Note: The actual conformational preference may be influenced by the relative stereochemistry (cis/trans) of the substituents.

Influence of Stereochemistry on Molecular Architecture and Reactivity

In the cis isomer, both the cyclopropyl and phenyl groups are on the same face of the morpholine ring. This arrangement could lead to significant steric interactions, potentially distorting the chair conformation of the morpholine ring or forcing one of the substituents into a less favorable axial position.

Conversely, the trans isomer, with the substituents on opposite faces of the ring, is expected to be more stable. In this configuration, both the cyclopropyl and phenyl groups can likely occupy equatorial positions, leading to a more relaxed and lower-energy conformation. The PubChem database entry for (2R,5R)-2-Cyclopropyl-5-phenylmorpholine depicts a trans-diequatorial conformation, which aligns with this expectation. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Stereochemical Assignment and Conformational Dynamics

Elucidating the precise stereochemistry and conformational dynamics of this compound requires the application of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. nih.gov For this compound, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and NOESY) would be invaluable.

¹H NMR: The coupling constants (³J values) between vicinal protons on the morpholine ring can provide information about the dihedral angles and thus help in assigning the chair conformation and the axial or equatorial orientation of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal through-space proximities between protons. For instance, correlations between the protons of the cyclopropyl or phenyl groups and specific protons on the morpholine ring can definitively establish their relative stereochemistry (cis or trans) and their preferred conformation. nih.gov

X-ray Crystallography provides unambiguous proof of the solid-state structure of a molecule, including its absolute stereochemistry and detailed conformational parameters such as bond lengths, bond angles, and torsional angles. nih.gov Obtaining a single crystal of a specific stereoisomer of this compound and subjecting it to X-ray diffraction analysis would yield a precise three-dimensional model of the molecule. This data would serve as a definitive reference for the preferred conformation in the crystalline state and would be invaluable for validating computational models.

Computational Modeling , using methods such as Density Functional Theory (DFT) and Molecular Mechanics, can complement experimental data by providing insights into the relative energies of different conformers and the energy barriers for conformational interconversion. acs.org These theoretical calculations can help in interpreting experimental results and in predicting the most stable conformations of the different stereoisomers.

By integrating the data from these advanced techniques, a comprehensive understanding of the intricate relationship between stereochemistry and conformational preferences in this compound can be achieved.

Computational and Theoretical Chemistry Studies of 2 Cyclopropyl 5 Phenylmorpholine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a theoretical lens to examine molecular structure, stability, and reactivity.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure of 2-Cyclopropyl-5-phenylmorpholine would involve calculating the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would identify the electrophilic and nucleophilic sites on the molecule, offering insights into its potential interactions with other molecules.

Conformational Energy Landscapes and Isomer Stability

The presence of the flexible morpholine (B109124) ring and the rotatable phenyl and cyclopropyl (B3062369) groups suggests that this compound can exist in multiple conformations. Computational studies would aim to map its conformational energy landscape to identify the most stable, low-energy conformers. This is typically achieved by systematically rotating the key dihedral angles and calculating the relative energies of the resulting structures. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its biological activity. Furthermore, the relative stabilities of different stereoisomers (e.g., cis/trans isomers arising from the substitution pattern on the morpholine ring) would be determined by comparing their calculated ground-state energies.

Prediction of Reaction Energetics and Transition States

Quantum chemical methods could be employed to predict the energetics of potential chemical reactions involving this compound. This includes calculating the enthalpies and Gibbs free energies of reactions to determine their feasibility and spontaneity. Furthermore, the identification and characterization of transition state structures would provide insights into the reaction mechanisms and activation energies, which are key to understanding the kinetics of its formation or degradation pathways.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

While quantum chemical calculations provide detailed information on static structures, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide a more realistic picture of the molecule's behavior in a biological environment.

MD simulations would be used to explore the conformational space of this compound more exhaustively than static calculations. This is particularly important for a flexible molecule, as it can adopt a wide range of shapes in solution. The simulations would also be crucial for studying the effects of solvation. By explicitly including solvent molecules (typically water) in the simulation, it is possible to understand how the solvent influences the molecule's conformation and dynamics.

In Silico Ligand-Target Interaction Prediction and Molecular Docking

To investigate the potential biological activity of this compound, computational techniques like molecular docking are invaluable. These methods predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme.

Predictive Models for Receptor Affinity (In Vitro Context)

The prediction of a molecule's binding affinity for specific biological targets is a cornerstone of modern drug discovery. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and machine learning models, are frequently employed to build predictive frameworks that can accelerate the identification of promising drug candidates. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities.

For classes of compounds similar to this compound, such as other morpholine and phenylpiperidine derivatives, QSAR and machine learning approaches have been successfully applied to predict receptor affinity. For instance, QSAR analyses have been conducted on substituted (S)-phenylpiperidines as dopamine (B1211576) (DA) antagonists, where descriptors like the logarithm of the partition coefficient (Clog P), molar refractivity (CMR), and sterimol parameters were used to correlate with antagonist activity. nih.gov In such studies, lipophilicity (represented by Clog P) and steric factors were often found to play a significant role in receptor binding. nih.gov

More advanced machine learning techniques, such as random forest algorithms, have been used to develop highly predictive QSAR models for various G-protein coupled receptor (GPCR) ligands. nih.gov These models can incorporate a wide range of 2D and 3D molecular descriptors to learn the complex relationships between chemical structure and binding affinity. For example, a recent study on orexin (B13118510) 1 receptor (OX1R) ligands utilized a random forest model with twelve selected 2D molecular descriptors to achieve high predictive accuracy. nih.gov The practical application of such models is demonstrated through virtual screening of large compound databases to identify novel ligands. nih.gov

Furthermore, proteochemometrics (PCM) modeling, which combines features from both the ligand and the target protein, has emerged as a powerful tool for developing predictive models of drug activity. nih.gov This approach has been particularly beneficial for understanding ligand binding to adenosine (B11128) receptors, which, like many targets for morpholine derivatives, are GPCRs. nih.gov

While specific predictive models for the receptor affinity of this compound have not been detailed in publicly available literature, the established use of QSAR and machine learning for related scaffolds suggests that such models could be developed. The morpholine core, a common motif in medicinal chemistry, and the presence of both a cyclopropyl and a phenyl group provide distinct structural features that could be incorporated into predictive models to estimate its affinity for various receptors, such as dopamine and other aminergic GPCRs. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 Cyclopropyl 5 Phenylmorpholine Analogs

Rational Design and Synthesis of Analogs Modifying the 2-Cyclopropyl and 5-Phenyl Moieties

The rational design of analogs of 2-cyclopropyl-5-phenylmorpholine would logically involve modifications of its key structural components: the cyclopropyl (B3062369) ring, the phenyl group, and the morpholine (B109124) core. The cyclopropyl group, a small, strained ring system, is a bioisostere for various functional groups and can influence a molecule's conformation and metabolic stability. bohrium.com Modifications to this group could include substitution with alkyl or other functional groups or its replacement with other small cycloalkyl rings to probe the impact of ring size and strain on activity.

The phenyl group at the 5-position offers a wide canvas for analog synthesis. Substituents can be introduced onto the aromatic ring to modulate electronic properties, lipophilicity, and steric bulk. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the interaction of the molecule with its biological target.

The synthesis of such analogs would likely follow established routes for the formation of substituted morpholines. A common strategy involves the cyclization of precursor amino alcohols. For example, a substituted phenylethanolamine derivative could be reacted with a cyclopropyl-containing epoxide or a related electrophile to construct the morpholine ring. A patent for phenylmorpholine analogues, while not detailing this compound specifically, describes general methods for producing similar scaffolds for use as monoamine neurotransmitter releasers and/or uptake inhibitors. google.com

Systematic Variation of Substituents on the Morpholine Ring and their Impact on In Vitro Activity

The morpholine ring itself presents opportunities for systematic variation to explore the SAR. The nitrogen atom of the morpholine is a key site for modification. N-alkylation, N-acylation, or the introduction of more complex substituents can significantly impact a compound's properties, including its basicity, polarity, and ability to form hydrogen bonds. jchemrev.comnih.gov

For example, in a series of substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, variations in the substituents on the phenyl ring led to a range of hypoglycemic and anti-inflammatory activities. nih.gov While this is a different scaffold, it highlights the principle that substitutions on a phenyl-morpholine containing structure can have a profound effect on biological activity. A review of morpholine-containing bioactive molecules underscores the versatility of this heterocycle in drug design, where it can influence pharmacokinetics and act as a key component of a pharmacophore. nih.gov

Without specific in vitro data for this compound analogs, a hypothetical data table illustrating potential SAR trends is presented below. This table is for illustrative purposes only and is not based on experimental results for this specific compound series.

| Compound ID | R1 (on Phenyl) | R2 (on Morpholine-N) | In Vitro Activity (IC50, nM) - Hypothetical |

| 1 | H | H | 100 |

| 2 | 4-Cl | H | 50 |

| 3 | 4-OCH3 | H | 200 |

| 4 | H | CH3 | 150 |

| 5 | H | COCH3 | 500 |

Positional Isomerism and Stereoisomeric Effects on Molecular Interactions and In Vitro Efficacy

The this compound structure has two stereocenters at the C2 and C5 positions of the morpholine ring. This gives rise to the possibility of four stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The relative and absolute stereochemistry of these centers is expected to have a significant impact on the molecule's three-dimensional shape and, consequently, its ability to bind to a biological target.

It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities. One enantiomer may be highly active, while the other may be inactive or even have an undesirable off-target activity. For instance, studies on cyclopropane-containing analogs of other pharmacologically active compounds have demonstrated that the stereochemistry of the cyclopropane (B1198618) ring itself can be a critical determinant of biological activity. researchgate.net

The cis- and trans- relative stereochemistry of the cyclopropyl and phenyl groups on the morpholine ring will dictate their spatial orientation. This, in turn, will affect how the molecule presents its key binding features to a receptor or enzyme active site. A detailed analysis of the in vitro efficacy of each isolated stereoisomer would be essential for a complete understanding of the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.melongdom.orgnih.gov A QSAR model can be used to predict the activity of new, unsynthesized analogs and to gain insight into the physicochemical properties that are important for activity.

A typical QSAR study involves the calculation of a wide range of molecular descriptors for each analog in a dataset. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the observed in vitro activity. nih.gov

While no specific QSAR models for this compound were found in the public literature, a hypothetical QSAR equation for a series of its analogs might take the following form:

log(1/IC50) = a(logP) - b(ASA) + c(Dipole_Z) + d

Where:

log(1/IC50) is the biological activity.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

ASA is the accessible surface area (a steric descriptor).

Dipole_Z is the z-component of the dipole moment (an electronic descriptor).

a, b, c, and d are coefficients determined by the statistical analysis.

Such a model would allow researchers to rationalize the observed SAR and to prioritize the synthesis of new analogs with a higher probability of being active.

Chemical Biology Applications of 2 Cyclopropyl 5 Phenylmorpholine

Use as a Chemical Probe for Elucidating Biological Mechanisms and Pathways

There is no specific information available in the provided search results detailing the use of 2-Cyclopropyl-5-phenylmorpholine as a chemical probe to investigate biological mechanisms or pathways.

Mechanistic Insights into Cellular Processes through Compound Perturbation (In Vitro)

There are no available studies in the search results that describe the use of this compound to perturb cellular processes in vitro to gain mechanistic insights.

Future Research Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Pathways for 2-Cyclopropyl-5-phenylmorpholine

While methods for the synthesis of the morpholine (B109124) core are established, the development of novel and sustainable synthetic routes to specifically construct this compound remains a significant area for research. nih.govresearchgate.net Current approaches often involve multi-step sequences that may not be optimal in terms of atom economy and environmental impact.

Future research should focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reagents. For example, recent advancements in the green synthesis of morpholines using ethylene (B1197577) sulfate (B86663) and tBuOK offer a more efficient and environmentally friendly alternative to traditional methods. nih.gov This approach has been shown to be effective for a variety of substituted morpholines and could potentially be adapted for the synthesis of this compound. nih.gov

Asymmetric Synthesis: Developing highly stereoselective methods to access specific enantiomers of this compound, as stereochemistry is often crucial for biological activity. nih.gov An enantioselective synthesis employing enzyme-catalyzed resolution has been successfully used for other morpholine derivatives. nih.gov

Advanced Computational Modeling and Artificial Intelligence-Driven Design of Morpholine-Based Chemical Probes

Key research opportunities include:

Molecular Docking and Dynamics Simulations: Employing these techniques to predict the binding of this compound to various biological targets. nih.govacs.org These simulations can provide insights into the binding mode and affinity, guiding the design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound and its derivatives with their biological activities. sci-hub.se This can help in identifying the key structural motifs responsible for a particular effect.

AI-Driven de Novo Design: Utilizing generative AI models to design novel morpholine-based compounds with optimized properties. These AI algorithms can explore a vast chemical space to propose new molecules with enhanced potency, selectivity, and drug-like properties. mdpi.com AI-driven approaches are already being used to design chemical sensors and can be adapted for the discovery of new therapeutic agents. uchicago.edu

Identification of Undiscovered Molecular Targets Modulated by this compound

The morpholine scaffold is present in numerous bioactive compounds that interact with a wide range of molecular targets. nih.gov While some morpholine derivatives are known to target specific enzymes or receptors, the full spectrum of biological activities for this compound is yet to be explored. nih.gov

Future research should aim to:

High-Throughput Screening: Screening this compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels, to identify novel activities.

Chemical Proteomics: Using chemical probes based on the this compound scaffold to identify its protein binding partners in a cellular context.

Phenotypic Screening: Evaluating the effects of the compound in various cell-based assays to uncover unexpected biological responses, which can then be followed up with target identification studies.

The aryl-morpholine motif, present in this compound, is known to interact with the PI3K kinase family, suggesting a potential area of investigation. nih.gov

Development of Next-Generation Morpholine Scaffolds with Enhanced Target Selectivity and Potency (In Vitro)

Building upon the this compound scaffold, there is a significant opportunity to develop next-generation analogs with improved biological profiles. Structure-activity relationship (SAR) studies are crucial in this endeavor. e3s-conferences.org

Key areas for development include:

Scaffold Hopping and Modification: Systematically modifying the cyclopropyl (B3062369) and phenyl groups, as well as the morpholine ring itself, to explore the impact on target binding and selectivity. For instance, the introduction of different substituents on the phenyl ring can significantly influence activity. nih.gov

Introduction of Additional Pharmacophoric Features: Incorporating other functional groups known to enhance binding affinity or improve pharmacokinetic properties. For example, the addition of trifluoromethyl groups has been shown to enhance the potency of other morpholine-containing compounds. nih.govmdpi.com

In Vitro Profiling: Rigorous in vitro testing of newly synthesized analogs to determine their potency (e.g., IC50 or EC50 values), selectivity against related targets, and basic physicochemical properties.

Recent studies on other substituted morpholine derivatives have demonstrated that such modifications can lead to highly potent and selective compounds. For example, a morpholine-substituted tetrahydroquinoline derivative showed an IC50 of 0.033 µM against the A549 lung cancer cell line. mdpi.com Another study on morpholine-tethered thiazolidin-4-ones identified compounds with potent inhibitory activity against butyrylcholinesterase. tandfonline.com

| Research Finding | Compound Type | Key Result | Reference |

| Potent mTOR Inhibition | Morpholine-substituted tetrahydroquinoline | IC50 = 0.033 µM against A549 cells | mdpi.com |

| Cholinesterase Inhibition | Morpholine-tethered thiazolidin-4-ones | Potent BuChE inhibition | tandfonline.com |

| Anticancer Activity | Bisnaphthalimide with morpholine moiety | IC50 = 0.09 µM against MGC-803 cells | bohrium.com |

| Carbonic Anhydrase Inhibition | Morpholine-based thiazole | IC50 = 14.68 μM against bovine CA-II | nih.gov |

Table 1: Examples of In Vitro Potency of Substituted Morpholine Derivatives

Q & A

Q. What are the established synthetic routes for 2-Cyclopropyl-5-phenylmorpholine, and what factors influence yield optimization?

The synthesis of this compound typically involves multi-step organic reactions. For analogous morpholine derivatives, key steps include cyclocondensation of substituted amines with ethylene oxide under basic conditions (e.g., NaOH as a catalyst) . Reaction parameters such as solvent choice (e.g., polar aprotic solvents), temperature (60–100°C), and catalyst loading significantly impact yield. For example, sodium borohydride has been used to stabilize intermediates in related morpholine syntheses . Optimizing stoichiometry and purification methods (e.g., column chromatography) can achieve yields >70% .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | NaOH | Ethanol | 65–72 | |

| Reductive Amination | NaBH₄ | THF | 68–75 |

Q. Which analytical techniques are most effective for characterizing this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. For example, H NMR can resolve cyclopropyl proton splitting patterns (δ 1.2–1.8 ppm) and morpholine ring protons (δ 3.4–3.8 ppm). Purity is assessed via HPLC with UV detection (λ = 254 nm), achieving detection limits <0.1% for impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to insufficient toxicological data, adhere to standard organochemical handling practices: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for accidental exposure .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking and quantitative structure-activity relationship (QSAR) models are used to predict interactions with biological targets (e.g., enzymes, receptors). For morpholine derivatives, studies correlate substituent electronic properties (Hammett σ values) with inhibitory activity. Software like AutoDock Vina or Schrödinger Suite can simulate binding affinities to optimize lead compounds .

Q. What experimental strategies resolve discrepancies in reported biological activities of this compound across studies?

Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. A systematic approach includes:

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in catalytic systems?

The cyclopropyl group’s ring strain and sp³ hybridization enhance electrophilic reactivity. In palladium-catalyzed cross-couplings, steric hindrance from the cyclopropane ring can reduce reaction rates, necessitating bulky ligands (e.g., XPhos) to improve efficiency. DFT calculations (e.g., B3LYP/6-31G*) quantify orbital interactions affecting regioselectivity .

Q. Table 2: Key Reactivity Parameters

| Property | Impact on Reactivity | Reference |

|---|---|---|

| Cyclopropyl ring strain | Increases electrophilicity | |

| Steric hindrance | Reduces catalytic efficiency |

Q. What methodologies are employed to study the metabolic stability of this compound in vitro?

Microsomal stability assays (e.g., human liver microsomes) assess phase I metabolism. LC-MS/MS tracks metabolite formation (e.g., hydroxylated derivatives). Half-life (t₁/₂) and intrinsic clearance (CLint) are calculated using the substrate depletion method. Co-factor supplementation (NADPH) is critical for cytochrome P450 activity .

Future Directions

Q. What gaps exist in the current understanding of this compound’s mechanism of action?

Limited data exist on its off-target effects and long-term stability under physiological conditions. Prioritize:

Q. How can hybrid morpholine scaffolds enhance selectivity in therapeutic applications?

Incorporating bioisosteres (e.g., replacing phenyl with pyridyl groups) or chiral centers (e.g., (2S,5S)-stereochemistry) may improve target specificity. Structure-activity relationship (SAR) studies guided by X-ray crystallography can refine pharmacophore models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.